

microdosing LSD versus conventional ADHD treatments

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Efficacy and Safety Comparison

The table below summarizes the comparative data on LSD microdosing and conventional ADHD medications.

Feature	LSD Microdosing	Conventional ADHD Medications (Stimulants)
Efficacy for Core ADHD Symptoms	Inconsistent data; not superior to placebo in controlled trials [1].	Effective; first-line treatment with high responsiveness (65-75%) [2].
Primary Supporting Evidence	Naturalistic online studies [3] [4]; one recent RCT [1].	Numerous randomized controlled trials (RCTs) over decades [2].
Effect on Emotion Regulation	Some positive effects reported in naturalistic studies (e.g., expressive suppression) [3] [4].	Effective, though may be less so than for core symptoms [3].
Onset of Action	Information not specific in search results.	Rapid (30-90 minutes) [5].

Feature	LSD Microdosing	Conventional ADHD Medications (Stimulants)
Duration of Action	Up to 10 hours for a single microdose [6].	Varies by formulation; maximum around 13 hours [5].
Safety & Tolerability	Psychologically well-tolerated in controlled setting; no severe adverse effects reported [1].	Known side effects (e.g., appetite loss, insomnia); potential for misuse [5] [7].
Addiction Potential	Not physically addictive [6].	Schedule II controlled drugs; potential for abuse and dependence [5] [7].
Dosing Schedule	Protocols vary (e.g., one day on, two days off) [8].	Typically daily; allows for "drug holidays" [5].

Key Experimental Data and Protocols

For researchers, the methodologies of pivotal studies are crucial for critical appraisal.

Microdosing LSD Experiments

- **Naturalistic Prospective Studies (2024)**

- **Objective:** To investigate the effects of psychedelic microdosing on emotion regulation, empathy, and ADHD symptoms in adults with severe ADHD symptoms [3] [4].
- **Methodology:** Two online prospective studies. Study 1 followed 233 adults initiating microdosing on their own over 4 weeks. Study 2 compared a microdosing group (n=180) to a control group using conventional ADHD medication (n=37). Assessments were conducted at baseline, 2 weeks, and 4 weeks using validated scales for ADHD symptoms (CAARS-S:SV), emotion regulation, and empathy [3].
- **Key Findings:** Study 2 found that after 4 weeks, self-reported ADHD symptoms were lower in the microdosing group, and improvements were noted in expressive suppression. No consistent evidence was found for effects on empathy [3] [4].

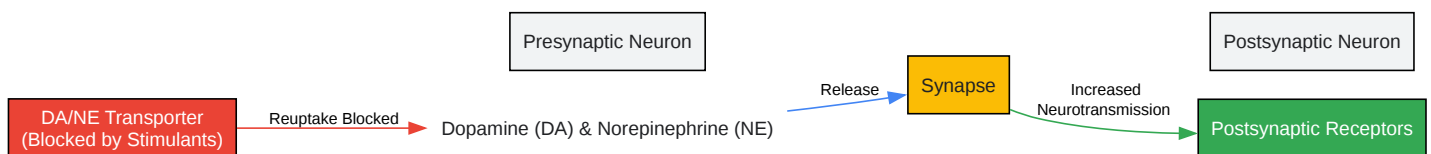
- **Randomized Controlled Trial (2025)**

- **Objective:** To evaluate the safety and efficacy of repeated low doses of LSD for reducing ADHD symptoms in adults [1].
- **Methodology:** A 6-week, double-blind, placebo-controlled, multicenter trial. 53 adults with ADHD were randomized to receive either 20 µg of LSD or a placebo twice weekly. The primary outcome was the change in ADHD symptom severity from baseline to 6 weeks, measured by both self-rated and observer-rated scales [1].
- **Key Findings:** Both groups showed symptom improvement, but the difference between the LSD group (approx. -7 points) and the placebo group (approx. -9 points) was not statistically significant. The treatment was found to be psychologically well-tolerated with no severe adverse effects [1].

Conventional Medication Evidence Base

The efficacy of stimulant medications is supported by a vast body of evidence.

- **Clinical Effects:** Stimulants are effective in alleviating core symptoms of ADHD, including poor attention, distractibility, impulsivity, and hyperactivity. They also improve cognitive functions such as vigilance, reaction time, response inhibition, and working memory [2].
- **Mechanism of Action:** Stimulants like methylphenidate and amphetamines primarily block the reuptake of dopamine and norepinephrine in the presynaptic neuron, thereby increasing the availability of these neurotransmitters in the prefrontal cortex. This action is crucial for regulating attention, behavior, and emotion [2] [5]. The following diagram illustrates this mechanism.



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Key Takeaways for Researchers

- **The Placebo Power:** The 2025 RCT's findings that LSD was no better than placebo underscore the powerful influence of expectation and non-pharmacological factors in open-label microdosing studies

[1] [8]. Future research must rigorously control for these effects.

- **Beyond Core Symptoms:** While microdosing may not outperform placebo for core ADHD symptoms in controlled settings, naturalistic studies suggest subtle benefits in areas like emotion regulation. This indicates a potential different mechanism of action or therapeutic target worthy of further investigation [3].
- **Safety Profile vs. Established Efficacy:** LSD microdosing appears to have a favorable short-term safety and tolerability profile in a clinical setting, with no physical addiction potential [1] [6]. However, this must be weighed against the robust and proven efficacy of stimulant medications, which carry known but manageable risks [2] [5].

The current evidence does not support microdosing LSD as a validated treatment for core ADHD symptoms. The established efficacy and predictability of conventional stimulant medications make them the definitive standard. Future research for LSD could explore different dosing regimens or its effects on specific symptom domains like emotional dysregulation.

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